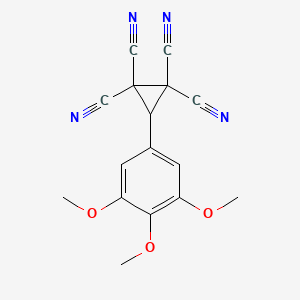
N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine
Übersicht
Beschreibung
N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine, also known as DNMDP, is a chemical compound that has been studied for its potential applications in scientific research. DNMDP is a member of the nitroaromatic family of compounds, which have been shown to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, as well as poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Biochemical and Physiological Effects
N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine in lab experiments is its specificity for cancer cells. N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has been shown to have minimal effects on normal cells, making it a potentially useful tool for studying cancer biology. However, one limitation of using N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine. One area of interest is the development of more efficient synthesis methods for N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine and related compounds. Another area of interest is the development of N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine and its effects on normal cells.
Wissenschaftliche Forschungsanwendungen
N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and prostate cancer. N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6/c1-12-19(26(27)28)20(23-13-2-4-15-17(10-13)31-8-6-29-15)25-21(22-12)24-14-3-5-16-18(11-14)32-9-7-30-16/h2-5,10-11H,6-9H2,1H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLJKBFMFOYXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC3=C(C=C2)OCCO3)NC4=CC5=C(C=C4)OCCO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4330149.png)
![N,N,N',N'-tetraethyl-P-phenyl-N''-tetrazolo[5,1-a]phthalazin-6-ylphosphonimidic diamide](/img/structure/B4330157.png)
![4-amino-6-(4-ethoxyphenyl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330159.png)
![4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330182.png)
![4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330186.png)

![2-amino-6-(3,4-dimethoxyphenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330203.png)

![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330227.png)
![3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4330250.png)
![9,10-dimethoxy-2-[(4-methylphenyl)thio]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B4330258.png)
![N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine](/img/structure/B4330263.png)
